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molecular formula C7H13BrO2 B042374 Methyl 2-bromo-4-methylpentanoate CAS No. 61837-46-5

Methyl 2-bromo-4-methylpentanoate

Cat. No. B042374
M. Wt: 209.08 g/mol
InChI Key: SRPGFJDOALJGMR-UHFFFAOYSA-N
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Patent
US04534897

Procedure details

2-Bromo-4-methylpentanoyl chloride (IV, Example 2) is added dropwise to methyl alcohol (200 ml.) at 0°. After two hours the methanol is removed under reduce pressure and the residual oil is partitioned between chloroform and water. The chloroform is separated from the water and removed under reduced pressure to give a residual oil which is distilled under reduced pressure to give the title compound, b.p. 78°-90°/30 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:6][CH:7]([CH3:9])[CH3:8])[C:3](Cl)=[O:4].[CH3:10][OH:11]>>[CH3:10][O:11][C:3](=[O:4])[CH:2]([Br:1])[CH2:6][CH:7]([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)Cl)CC(C)C
Name
Quantity
200 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After two hours the methanol is removed
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the residual oil is partitioned between chloroform and water
CUSTOM
Type
CUSTOM
Details
The chloroform is separated from the water
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residual oil which
DISTILLATION
Type
DISTILLATION
Details
is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C(CC(C)C)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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